REACTION_CXSMILES
|
CC1(C)[NH:7][C:6](=[O:8])[C:5]2[CH:9]=[C:10]([O:13][CH2:14][C:15](=[O:17])[CH3:16])[CH:11]=[CH:12][C:4]=2[O:3]1>O1CCOCC1.Cl>[O:17]=[C:15]([CH3:16])[CH2:14][O:13][C:10]1[CH:9]=[C:5]([C:6]([NH2:7])=[O:8])[C:4]([OH:3])=[CH:12][CH:11]=1
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Name
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2,3-dihydro-2,2-dimethyl-6-(2-oxopropoxy)-4H-1,3-benzoxazin-4-one
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Quantity
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74 g
|
Type
|
reactant
|
Smiles
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CC1(OC2=C(C(N1)=O)C=C(C=C2)OCC(C)=O)C
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
|
O1CCOCC1
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Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
are heated for 45 minutes on a water bath
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Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off
|
Type
|
CUSTOM
|
Details
|
the crystalline residue is triturated with water
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Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(COC1=CC=C(C(C(=O)N)=C1)O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |